L-aspartic acid
Overview
Description
L-aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It is one of the 22 proteinogenic amino acids, meaning it is a building block of proteins. This compound exists in two enantiomeric forms: this compound and D-aspartic acid. The L-form is more common and is involved in protein synthesis, while the D-form is found in some peptides and acts as a neurotransmitter .
Mechanism of Action
Target of Action
Aspartic acid, also known as aspartate, is an α-amino acid that plays a crucial role in the biosynthesis of proteins . It is a non-essential amino acid, meaning the body can synthesize it as needed . Aspartic acid primarily targets various metabolic pathways, including protein synthesis, nucleotide metabolism, the tricarboxylic acid (TCA) cycle, glycolysis, and hormone biosynthesis .
Mode of Action
Aspartic acid interacts with its targets through various mechanisms. It serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine . It is also involved in the transamination of the Krebs cycle intermediate oxaloacetate . Furthermore, aspartic acid may act as a neurotransmitter, especially in its D-form .
Biochemical Pathways
Aspartic acid is involved in several biochemical pathways. It is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . Additionally, aspartic acid can be converted to asparagine, a potentially competing reaction . Aspartic acid also plays a key role in the citric acid cycle (also known as the Krebs cycle), within which a number of other amino acids and biochemicals are formed .
Pharmacokinetics
The pharmacokinetics of aspartic acid have been studied in rats following the simultaneous oral and intravenous administration of an aqueous solution containing radiolabeled amino acids . The half-life of aspartic acid was found to be almost twice that of arginine . After oral administration, the opposite was observed . The plasma level of these two amino acids has been observed to increase after administration by either route 400 minutes after administration .
Result of Action
Aspartic acid has several molecular and cellular effects. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise . In plants, aspartic acid has been found to enhance heat stress tolerance by increasing the content of chlorophyll, maintaining the integrity of the cell membrane system, and enhancing the SOD-CAT antioxidant pathway to eliminate the oxidative damage caused by ROS .
Action Environment
The action of aspartic acid can be influenced by environmental factors. For example, aspartic proteases, which are a group of proteolytic enzymes that are active in acidic environments, have been found to be abundant and active in acidified wound fluid . This suggests that the pH of the environment can significantly influence the action and efficacy of aspartic acid and its related compounds.
Biochemical Analysis
Biochemical Properties
Aspartic acid interacts with other amino acids, enzymes, and proteins in the body . Its α-amino group is in the protonated –NH+3 form under physiological conditions, while its α-carboxylic acid group is deprotonated −COO− under physiological conditions . Aspartic acid has an acidic side chain (CH2COOH) which reacts with other amino acids, enzymes, and proteins in the body .
Cellular Effects
Aspartic acid plays a crucial role in various cellular processes. It is involved in protein and nucleotide synthesis, gluconeogenesis, urea, and purine-nucleotide cycles, and neurotransmission . It also plays a role in the pathogenesis of psychiatric and neurologic disorders and alterations in branched-chain amino acid levels in diabetes and hyperammonemia .
Molecular Mechanism
Aspartic acid exerts its effects at the molecular level through various mechanisms. It serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine . It can also promote energy production via its metabolism in the Krebs cycle .
Dosage Effects in Animal Models
The effects of aspartic acid can vary with different dosages in animal models
Metabolic Pathways
Aspartic acid is involved in several metabolic pathways. It is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine . In addition, aspartic acid may also be converted to asparagine .
Transport and Distribution
Aspartic acid is transported and distributed within cells and tissues. Most L-Asp is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate acquired by glutamine deamidation, particularly in the liver and tumor cells, and transamination of branched-chain amino acids (BCAAs), particularly in muscles .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-aspartic acid can be synthesized through several methods, including protein extraction, chemical synthesis, and enzymatic conversion. The hydrolysis of proteins produces an abundance of amino acids, from which this compound must be separated . Another method involves the transamination of oxaloacetic acid with glutamic acid .
Industrial Production Methods: Industrial production of aspartic acid often involves the fermentation of genetically modified Escherichia coli. The bacteria are engineered to overproduce aspartic acid, which is then extracted and purified .
Chemical Reactions Analysis
Types of Reactions: L-aspartic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxaloacetic acid.
Reduction: It can be reduced to form aspartate.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are often used.
Major Products:
- Various substituted derivatives from substitution reactions .
Oxaloacetic acid: from oxidation.
Aspartate: from reduction.
Scientific Research Applications
L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various compounds.
Biology: this compound is essential for the synthesis of other amino acids and nucleotides.
Medicine: It is used in the treatment of chronic fatigue and as a supplement to improve athletic performance.
Industry: this compound is used in the production of biodegradable polymers and as a food additive
Comparison with Similar Compounds
Glutamic acid: Another acidic amino acid involved in neurotransmission.
Asparagine: An amino acid derived from aspartic acid.
Alanine: A non-essential amino acid involved in protein synthesis
L-aspartic acid’s unique properties and wide range of applications make it a valuable compound in various fields of science and industry.
Properties
IUPAC Name |
(2S)-2-aminobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Record name | L-ASPARTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | aspartic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Aspartic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25608-40-6, Array | |
Record name | Poly(L-aspartic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25608-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aspartic acid [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056848 | |
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DSSTOX Substance ID |
DTXSID7022621 | |
Record name | L-Aspartic acid | |
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Molecular Weight |
133.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless | |
Record name | L-Aspartic acid | |
Source | EPA Chemicals under the TSCA | |
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Record name | Aspartic acid | |
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Record name | L-Aspartic acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | L-ASPARTIC ACID | |
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Record name | L-Aspartic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol) | |
Record name | Aspartic acid | |
Source | DrugBank | |
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Record name | (L)-ASPARTIC ACID | |
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Record name | L-Aspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |
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Record name | L-ASPARTIC ACID | |
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Record name | L-Aspartic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.6603 at 13 °C, 1.7 g/cm³ | |
Record name | (L)-ASPARTIC ACID | |
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Record name | L-ASPARTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.0000013 [mmHg] | |
Record name | Aspartic acid | |
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Mechanism of Action |
There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle. | |
Record name | Aspartic acid | |
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Color/Form |
White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods | |
CAS No. |
56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6 | |
Record name | L-Aspartic acid | |
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Record name | Aspartic acid [USAN:USP:INN] | |
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Record name | L-Aspartic acid, homopolymer | |
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Record name | Aspartic acid | |
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Record name | L-aspartic acid | |
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Record name | ASPARTIC ACID | |
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Record name | (L)-ASPARTIC ACID | |
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Melting Point |
270-271 °C, 270 °C | |
Record name | Aspartic acid | |
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Record name | L-Aspartic acid | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.